molecular formula C7H15Cl2N5 B2928868 1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 2230789-70-3

1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B2928868
CAS No.: 2230789-70-3
M. Wt: 240.13
InChI Key: AWDKTRXMLLYLPW-XRIGFGBMSA-N
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Description

1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical intermediate of significant interest in medicinal chemistry and pharmacology research, primarily recognized for its role as a precursor to potent and selective kinase inhibitors. Its core structure, featuring a chiral pyrrolidine-linked triazole, serves as a privileged scaffold for designing molecules that target key signaling pathways. This compound is a key synthetic intermediate in the production of Crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) and c-Met/Hepatocyte Growth Factor Receptor (HGFR) inhibitor [https://go.drugbank.com/drugs/DB08865]. As such, it is an indispensable tool for researchers investigating the mechanisms of targeted cancer therapies, resistance mechanisms, and the synthesis of novel therapeutic agents. The (2S) stereochemistry of the pyrrolidine ring is critical for achieving high-affinity binding to the ATP-binding pocket of specific receptor tyrosine kinases, making this enantiomerically pure dihydrochloride salt vital for studies requiring precise biological activity. Its primary research value lies in enabling the exploration of oncogenic drivers in diseases such as non-small cell lung cancer (NSCLC) and the development of next-generation inhibitors with improved efficacy and safety profiles.

Properties

IUPAC Name

2-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-12-7(8)10-6(11-12)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3,(H2,8,10,11);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDKTRXMLLYLPW-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCCN2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=N1)[C@@H]2CCCN2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No. 2230789-70-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C7H14ClN5
  • Molecular Weight : 203.67 g/mol
  • Structure : The compound features a triazole ring and a pyrrolidine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal growth and have shown activity against various bacterial strains.

  • Mechanism of Action : Triazoles typically function by inhibiting the enzyme lanosterol 14α-demethylase, crucial in the biosynthesis of ergosterol in fungi, leading to cell membrane disruption. The presence of the pyrrolidine group may enhance this activity by improving binding affinity to the target enzyme.
  • Case Studies :
    • A study reported that similar triazole compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL, indicating promising antimicrobial activity .
    • Another investigation into pyrrole derivatives suggested that modifications in the structure could lead to increased potency against Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound is another area of significant interest.

  • Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell cycle regulation and proliferation.
  • Research Findings :
    • A recent study found that triazole derivatives could inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro .
    • Specific derivatives demonstrated selective inhibition of cancer cell lines with IC50 values in the low micromolar range .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AntimicrobialMycobacterium tuberculosis5 µM
AnticancerVarious cancer cell linesLow micromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,2,4-Triazole Class

The following compounds share the 1,2,4-triazole scaffold but differ in substituents and pharmacological profiles:

Compound Name Molecular Formula Substituents Key Differences Pharmacological Notes References
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate C9H12ClN5·H2O Phenyl group at position 3 Aromatic substituent vs. chiral pyrrolidine in the target compound. Likely impacts lipophilicity and CNS penetration. No explicit activity data provided.
1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride C3H8Cl2N4 No substituent at position 3 Simplified structure lacking the pyrrolidine moiety. Potential as a building block for kinase inhibitors or enzyme substrates.
3-[(4-Chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine C9H9ClN4S 4-Chlorobenzylthio group at position 3 Sulfur-containing substituent may alter redox properties. Unspecified activity, but thioethers often modulate metabolic stability.

Key Observations :

  • The (2S)-pyrrolidine group in the target compound introduces chirality and a basic nitrogen, which may enhance interactions with biological targets compared to planar aromatic substituents (e.g., phenyl) .
  • Dihydrochloride salts (common in analogs) improve solubility but may affect bioavailability due to counterion effects .
Functional Analogs Beyond Triazoles
Compound Name Class Key Features Relevance to Target Compound
3-Methyl histamine dihydrochloride Imidazole derivative Methyl-substituted imidazole with ethylamine side chain. Shares dihydrochloride salt form; histamine analogs often target G-protein-coupled receptors.
3-Amino-1,2,4-triazole (Amitrole) Simple triazole Unsubstituted amino group at position 3. Known as a catalase inhibitor; highlights the pharmacological potential of triazole amines.

Key Observations :

  • Imidazole derivatives like 3-methyl histamine demonstrate the importance of nitrogen-rich heterocycles in receptor targeting, though their mechanisms differ from triazoles .
  • The amino group in 3-amino-1,2,4-triazole underscores the role of triazole amines in modulating enzymatic activity .
Pharmacological Potential
  • Enzyme Inhibition : The triazole core is found in inhibitors of kinases and oxidoreductases .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride, and how can reaction conditions be systematically optimized?

  • Methodology : Use a combination of quantum chemical calculations (e.g., reaction path searches) and experimental screening to identify key intermediates and transition states. For example, ICReDD’s approach integrates computational predictions with iterative experimental validation to reduce trial-and-error steps . Elemental analysis, ¹H-NMR, and LC-MS are critical for verifying structural purity .
  • Key Parameters : Solvent polarity, temperature gradients, and catalyst loading should be optimized using Design of Experiments (DoE) frameworks.

Q. How can structural characterization of this compound be performed to confirm stereochemical integrity and salt formation?

  • Methodology :

  • X-ray crystallography : Resolve the (2S)-pyrrolidin-2-yl configuration by comparing with structural analogs (e.g., 3-pyridin-2-yl-1,2,4-triazol-5-amine) .
  • Spectroscopic techniques : Use ¹H/¹³C-NMR to confirm proton environments and dihydrochloride salt formation (e.g., downfield shifts for NH groups).
  • Mass spectrometry : LC-MS or HRMS to validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Avoid inhalation/contact via fume hoods, gloves, and lab coats.
  • Use safety showers/eye wash stations as per OSHA standards (refer to SDS for analogs like 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) .
  • Store in airtight containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and what experimental validation is required?

  • Methodology :

  • Target selection : Prioritize receptors with known affinity for triazole-pyrrolidine hybrids (e.g., kinase inhibitors, GPCRs).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Compare results with experimental IC₅₀ values from enzymatic assays .
  • ADME analysis : Predict pharmacokinetics using SwissADME or ADMETLab to prioritize in vitro testing (e.g., hepatic microsomal stability) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Approach :

  • Data reconciliation : Re-examine force field parameters (e.g., partial charges for the triazole ring) and solvent models in simulations.
  • Experimental validation : Perform dose-response curves under standardized conditions (pH, temperature) to rule out assay artifacts.
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 1,2,4-triazol-5-amine derivatives) to identify outliers .

Q. How can this compound be integrated into novel heterocyclic systems for tailored pharmacological properties?

  • Synthetic pathways :

  • Cyclization reactions : Explore annulation with ketones or aldehydes to form fused rings (e.g., pyrazolo-triazoles) .
  • Functionalization : Introduce substituents at the triazole 5-position via Suzuki coupling or nucleophilic substitution to modulate electronic properties .
    • Biological evaluation : Screen derivatives against disease-specific targets (e.g., antimicrobial or anticancer assays) and correlate structure-activity relationships (SAR).

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methods :

  • Membrane filtration : Use nanofiltration to remove low-molecular-weight byproducts.
  • Chromatography : Optimize reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt with >99% purity .

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